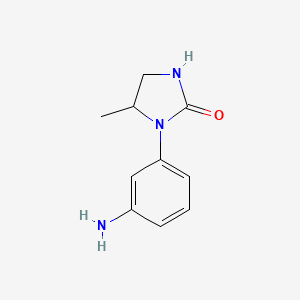

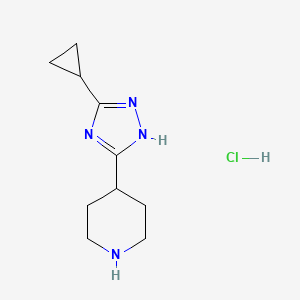

![molecular formula C12H10N2O5 B1520809 6-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]-2H-1,3-苯并二氧杂环戊烯-5-甲醛 CAS No. 1272176-98-3](/img/structure/B1520809.png)

6-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]-2H-1,3-苯并二氧杂环戊烯-5-甲醛

描述

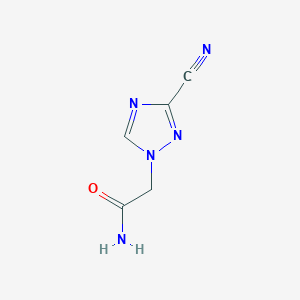

The compound “6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-2H-1,3-benzodioxole-5-carbaldehyde” is a complex organic molecule. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing one oxygen atom, two nitrogen atoms, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .

Chemical Reactions Analysis

1,2,4-Oxadiazoles can undergo various chemical reactions due to their low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis . For example, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, (3-methyl-1,2,4-oxadiazol-5-yl)methanamine, are provided by Sigma-Aldrich . It has an empirical formula of C4H7N3O and a molecular weight of 113.12 .

科学研究应用

抗癌应用

恶二唑是该化合物中核心结构,已显示出作为抗癌剂的潜力。恶二唑部分的存在有助于抑制癌细胞生长。 例如,某些恶二唑衍生物已针对人类癌细胞系(如 MCF-7(乳腺癌)和 A549(肺癌))进行测试,显示出良好至中等活性 。可以合成并评估该特定化合物对各种癌症类型的疗效,可能为癌症治疗提供新的途径。

抗糖尿病活性

恶二唑环体系与抗糖尿病特性有关。 含有该部分的化合物已与格列本脲等对照药物进行比较,其中一些在降低血糖水平方面显示出更好的结果 。对我们化合物抗糖尿病潜力的研究可能导致开发用于控制糖尿病的新药物。

高能材料

由于其良好的氧平衡和正的生成热,恶二唑衍生物可作为高能材料 。这种应用可能与推进剂和炸药的设计特别相关,其中该化合物的能量行为可以得到利用。

血管扩张剂特性

恶二唑已被用于其血管扩张作用,这可以通过扩张血管和改善血流来帮助治疗心血管疾病 。研究这种特定化合物的血管扩张作用可能有助于开发新的心血管药物。

抗惊厥作用

恶二唑衍生物已显示出作为抗惊厥剂的潜力,抗惊厥剂用于预防或治疗癫痫发作 。可以探索该化合物调节神经元兴奋性的能力,并为患有癫痫或其他癫痫发作障碍的患者提供治疗益处。

抗炎和止痛特性

这些化合物也已显示出抗炎和止痛活性,表明它们可用于疼痛管理和炎症控制 。进一步的研究可以阐明该化合物发挥这些作用的机制及其作为新型抗炎药物的潜力。

抗菌和抗真菌活性

恶二唑衍生物以其抗菌和抗真菌特性而闻名 。这表明该化合物可能是开发新型抗菌剂的候选药物,这在抗生素耐药性不断上升的情况下至关重要。

材料科学应用

在材料科学中,恶二唑由于其平面结构可以作为芳香连接体,该结构允许放置所需的取代基 。该化合物可以被掺入聚合物或其他材料中以增强其性能或创建具有所需特性的新材料。

作用机制

Target of Action

Compounds with similar structures, such as oxadiazoles, have been found to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .

Mode of Action

It is known that oxadiazoles can interact with various biological targets due to their physiologically active heterocyclic nature .

Biochemical Pathways

Oxadiazoles have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Oxadiazoles have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

安全和危害

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in the development of active pharmaceutical ingredients, energetic materials, fluorescent dyes, OLEDs, sensors, and insecticides .

属性

IUPAC Name |

6-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-7-13-12(19-14-7)5-16-9-3-11-10(17-6-18-11)2-8(9)4-15/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBSLUXPOFQFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)COC2=CC3=C(C=C2C=O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

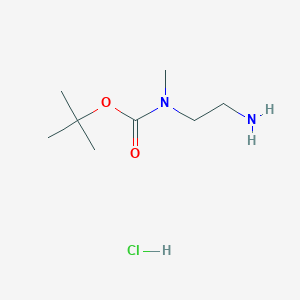

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

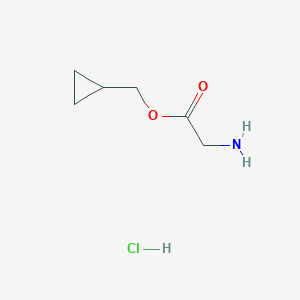

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)

![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)

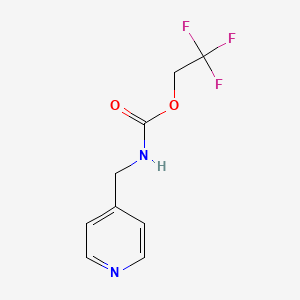

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)